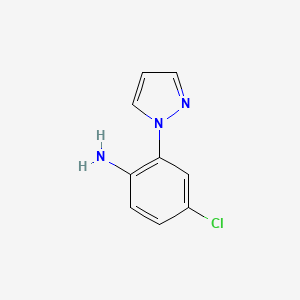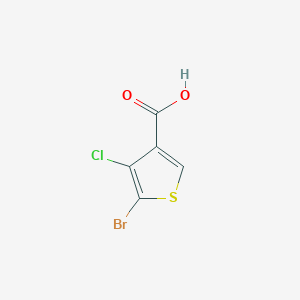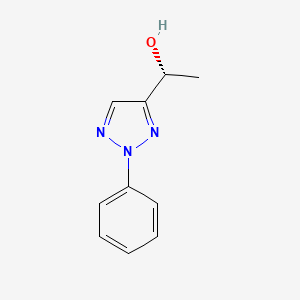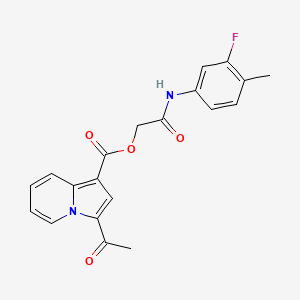
1-(1-Benzofuran-5-yl)piperazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-Benzofuran-5-yl)piperazine;dihydrochloride” is a chemical compound with the CAS Number: 2375268-15-6 . It has a molecular weight of 275.18 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O . The InChI code is 1S/C12H14N2O.2ClH/c1-2-12-10 (3-8-15-12)9-11 (1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H .作用機序
The exact mechanism of action of 5-APB is not fully understood. However, it is known to act as a serotonin and dopamine releaser, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and entactogenic effects of 5-APB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APB have been studied extensively. It has been found to increase heart rate, blood pressure, and body temperature. It also induces feelings of euphoria, empathy, and sociability. These effects make it a potential candidate for the treatment of various mental health disorders.
実験室実験の利点と制限
One of the advantages of using 5-APB in lab experiments is its availability. The compound is readily available for research purposes, and its synthesis has been well established. However, one of the limitations of using 5-APB in lab experiments is its potential for abuse. It is a psychoactive compound and can be misused if not handled properly.
将来の方向性
There are several future directions for the research of 5-APB. One of the potential applications of 5-APB is in the treatment of mental health disorders, including depression, anxiety, and post-traumatic stress disorder. Further research is needed to determine the efficacy and safety of 5-APB in the treatment of these disorders.
Another potential application of 5-APB is in the field of neuroscience. It has been found to increase the levels of neurotransmitters in the brain, which makes it a potential candidate for the study of the neurochemistry of mental health disorders.
Conclusion
In conclusion, 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride, commonly known as 5-APB, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of pharmacology. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes. Its potential applications include the treatment of mental health disorders and the study of the neurochemistry of mental health disorders. Further research is needed to determine the efficacy and safety of 5-APB in these applications.
合成法
The synthesis of 5-APB involves the reaction of 1-benzofuran-5-ylpropan-2-amine with hydrochloric acid. The resulting product is then purified to obtain 1-(1-Benzofuran-5-yl)piperazine;dihydrochloride. The synthesis of 5-APB has been well established, and the compound is readily available for research purposes.
科学的研究の応用
5-APB has been the subject of scientific research due to its potential applications in the field of pharmacology. It has been found to exhibit a range of effects on the central nervous system, including stimulant and entactogenic effects. These effects make it a potential candidate for the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
特性
IUPAC Name |
1-(1-benzofuran-5-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJGTHZDVAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2789993.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2789999.png)

![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)
![Methyl 2-amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2790006.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)
![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)

![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2790013.png)
